2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene
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Overview
Description
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene is an organic compound with the molecular formula C10H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropylmethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene can be achieved through several methods. One common approach involves the bromination and chlorination of a benzene derivative followed by the introduction of the cyclopropylmethyl group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The cyclopropylmethyl group can be introduced through various alkylation techniques, often using cyclopropylmethyl halides in the presence of a strong base.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and various organometallic reagents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as leaving groups, facilitating various substitution and coupling reactions. The cyclopropylmethyl group can influence the compound’s reactivity and stability, affecting its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Another polyhalo substituted benzene with different substituents.
2-Bromo-4-chloro-1-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a cyclopropylmethyl group.
1-Bromo-4-chlorobutane: A different structure but shares the bromine and chlorine substituents.
Uniqueness
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such substituents on chemical reactivity and stability.
Properties
IUPAC Name |
2-bromo-1-chloro-4-(cyclopropylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLSFLXGRIUZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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